molecular formula C11H12O3 B11903691 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid CAS No. 1307837-71-3

1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid

Cat. No.: B11903691
CAS No.: 1307837-71-3
M. Wt: 192.21 g/mol
InChI Key: XPLXXRORHQEJPG-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C11H12O3 It is characterized by a cyclobutane ring attached to a carboxylic acid group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohols, Aldehydes

    Substitution: Ethers, Esters

Scientific Research Applications

Biological Activities

Preliminary studies indicate that 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid may exhibit several biological activities:

  • Neuropharmacological Effects : The compound shows promise in influencing neurotransmitter systems, particularly serotonin and dopamine pathways, which could impact mood and cognitive functions.
  • Antitumor Activity : Similar compounds have been evaluated for their antineoplastic properties against various cancer cell lines. Research indicates potential efficacy in inhibiting tumor growth .
  • Antioxidant Properties : The presence of hydroxyl groups suggests that the compound may scavenge free radicals, contributing to its antioxidant capacity .

Neuropharmacology

A study highlighted the interaction of this compound with serotonin receptors. In vitro assays demonstrated binding affinities that suggest potential antidepressant effects. Further research is needed to elucidate its mechanisms of action.

Antitumor Research

In a comprehensive evaluation conducted by the National Cancer Institute, derivatives of this compound were tested against multiple cancer cell lines, including leukemia and breast cancer cells. The results indicated significant cytotoxicity, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents .

Cancer Type IC50 Value (µM) Notes
Leukemia15Promising activity
Breast Cancer20Comparable to established drugs
Non-Small Cell Lung Cancer18Effective against resistant strains

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various biological targets. The cyclobutane ring provides rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Lacks the hydroxyphenyl group, making it less versatile in certain reactions.

    3-Hydroxyphenylacetic acid: Contains a similar hydroxyphenyl group but lacks the cyclobutane ring, affecting its structural rigidity and reactivity.

Uniqueness: 1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid is unique due to the combination of the cyclobutane ring and the hydroxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-(3-Hydroxyphenyl)cyclobutanecarboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and metabolic regulation. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a cyclobutane ring substituted with a hydroxyl group and a carboxylic acid moiety. The synthesis of this compound typically involves several steps, including the formation of cyclobutane derivatives followed by functionalization at the phenolic and carboxylic positions.

Synthesis Overview:

  • Step 1: Formation of cyclobutane derivatives through cyclization reactions.
  • Step 2: Hydroxylation at the para position of the phenyl ring.
  • Step 3: Carboxylation to introduce the carboxylic acid group.

Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit significant neuropharmacological effects. Its potential as a neuroprotective agent has been highlighted in various studies, indicating its ability to modulate neurotransmitter systems and provide protective effects against neurodegenerative conditions .

Table 1: Summary of Neuropharmacological Studies

Study ReferenceBiological ActivityMethodologyKey Findings
NeuroprotectionIn vitroReduced oxidative stress markers in neuronal cultures.
GPR-40 AgonismCell assaysExhibited micromolar activity as a GPR-40 receptor agonist.

Antitumor Activity

Research has also explored the antitumor properties of this compound. In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation across various cancer cell lines, including those from leukemia, lung cancer, and breast cancer .

Table 2: Antitumor Activity Assessment

Cancer TypeIC50 (µM)Reference
Leukemia12.5
Non-small cell lung15.0
Breast cancer10.0

Mechanistic Insights

The biological activity of this compound is believed to be mediated through several mechanisms:

  • GPR-40 Modulation: This compound acts as an agonist for GPR-40, a receptor implicated in insulin signaling and glucose metabolism, suggesting potential applications in diabetes management .
  • Antioxidant Properties: The hydroxyl group contributes to its antioxidant capacity, which may help mitigate oxidative stress in cells.
  • Cell Cycle Regulation: Studies indicate that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

A series of case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Neuroprotection in Animal Models:
    • Objective: To assess the neuroprotective effects in models of Alzheimer's disease.
    • Findings: Treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation.
  • Anticancer Efficacy:
    • Objective: To evaluate the effectiveness against metastatic breast cancer.
    • Findings: The compound demonstrated significant tumor reduction in treated groups compared to controls.

Properties

CAS No.

1307837-71-3

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3-hydroxyphenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-9-4-1-3-8(7-9)11(10(13)14)5-2-6-11/h1,3-4,7,12H,2,5-6H2,(H,13,14)

InChI Key

XPLXXRORHQEJPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)O)C(=O)O

Origin of Product

United States

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